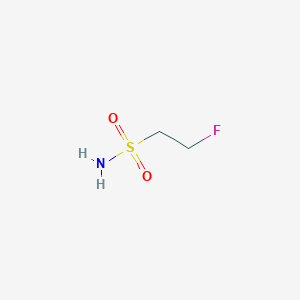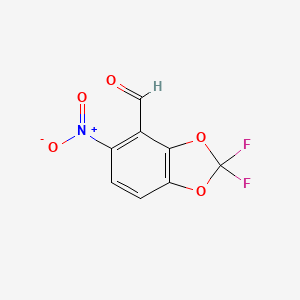
1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that is used as a reagent in chemical synthesis. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl group (COOH). This particular compound is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
科学研究应用
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of carboxylic acids on enzymes, as well as to investigate the effects of various compounds on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, as well as to investigate the effects of carboxylic acids on the metabolism of proteins.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can then lead to changes in the activity of certain biochemical pathways. For example, it has been shown to bind to certain enzymes involved in the metabolism of proteins, leading to changes in the activity of those enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of proteins, which can lead to changes in the activity of those enzymes. Additionally, it has been shown to have an effect on the immune system, as well as the nervous system. It has also been shown to have an effect on the metabolism of carbohydrates, as well as on the production of certain hormones.
实验室实验的优点和局限性
The use of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized in a two-step reaction. Additionally, it is relatively inexpensive to purchase, and is stable in a variety of conditions. One limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
未来方向
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a variety of potential future directions. One potential direction is to investigate its effects on other biochemical pathways, such as those involved in the metabolism of carbohydrates or in the production of hormones. Additionally, further research could be done on its effects on the nervous system and the immune system. Additionally, it could be studied for its potential use in drug development, as it has been shown to have an inhibitory effect on certain enzymes. Finally, it could be studied for its potential use in biotechnology, as it has been shown to have an effect on the metabolism of proteins.
合成方法
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized in a two-step reaction. The first step involves the reaction of 2-cyanoethyl chloride and 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound and a salt byproduct. The second step involves the removal of the salt byproduct by extraction with an organic solvent such as ethyl acetate.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVISROBJOAGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)




![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
